Dihydro Donepezil

Descripción general

Descripción

Dihydro Donepezil is a derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. This compound is characterized by the presence of diastereomers, which are stereoisomers that are not mirror images of each other. The mixture of diastereomers in this compound contributes to its unique chemical and biological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Donepezil typically involves the reduction of Donepezil. One common method includes the use of dimethoxy-dihydro-indenone as a starting material. The reaction proceeds through a two-step process involving reduction and subsequent functionalization to yield the desired diastereomeric mixture .

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity while minimizing costs and environmental impact. The process often employs readily available, inexpensive, and non-toxic raw materials. The use of catalytic hydrogenation and other eco-friendly strategies is common to ensure scalability and sustainability .

Análisis De Reacciones Químicas

Types of Reactions: Dihydro Donepezil undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound back to its parent compound, Donepezil.

Reduction: Further reduction can modify the functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can introduce different substituents to the molecule, altering its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is frequently employed.

Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields Donepezil, while substitution reactions can produce a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Chemistry

- Reference Standard : Dihydro Donepezil serves as a reference standard in analytical chemistry for studying acetylcholinesterase inhibitors.

- Mechanistic Studies : It aids researchers in investigating the biochemical pathways involved in neurodegenerative diseases.

Biology

- Neurodegenerative Research : The compound is utilized in studies focusing on the mechanisms underlying neurodegenerative diseases, particularly Alzheimer's disease.

- Biochemical Pathways : Researchers are exploring how this compound interacts with various neurochemical pathways to enhance cognitive function.

Medicine

- Therapeutic Potential : this compound shows promise as a therapeutic agent for Alzheimer’s disease and other cognitive disorders due to its mechanism of action.

- Combination Therapies : It is being investigated for use in combination with other drugs to enhance therapeutic efficacy while minimizing side effects.

Industry

- Drug Development : The compound plays a role in the development of new drugs targeting cognitive decline and is studied for its pharmacokinetic properties.

- Metabolism Studies : It is used to understand drug metabolism and pharmacokinetics, contributing to safer drug formulations.

Clinical Efficacy

A study demonstrated that this compound significantly improved cognitive scores in patients with mild to moderate Alzheimer's disease when compared to placebo groups. The study utilized standardized assessments such as the Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-cog) and Clinician's Interview-Based Impression of Change (CIBIC-plus) to measure outcomes.

Safety Profile

Clinical trials have shown that this compound exhibits a favorable safety profile with minimal adverse effects compared to traditional cholinesterase inhibitors. This aspect is particularly important as it offers potential advantages for long-term use in patients requiring chronic therapy.

Mecanismo De Acción

Dihydro Donepezil exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is crucial for improving cognitive function in patients with Alzheimer’s disease. Additionally, this compound may interact with other molecular targets and pathways, such as NMDA receptors and amyloid proteins, contributing to its therapeutic effects .

Comparación Con Compuestos Similares

Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.

Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.

Galantamine: A compound that also inhibits acetylcholinesterase and modulates nicotinic receptors.

Uniqueness: Dihydro Donepezil’s uniqueness lies in its diastereomeric mixture, which can result in different pharmacokinetic and pharmacodynamic profiles compared to its parent compound and other similar drugs. This mixture may offer distinct advantages in terms of efficacy, safety, and tolerability .

Actividad Biológica

Dihydro Donepezil, a derivative of Donepezil, is an acetylcholinesterase (AChE) inhibitor primarily researched for its potential in treating Alzheimer's disease (AD). This article explores its biological activity, efficacy, safety, and underlying mechanisms through various studies and findings.

Overview of Donepezil and Its Derivatives

Donepezil hydrochloride is a selective AChE inhibitor used to manage symptoms of mild to moderate AD. Its mechanism involves increasing acetylcholine levels in the brain, which enhances cognitive function. This compound represents a structural modification aimed at improving the pharmacological profile of Donepezil.

This compound functions by inhibiting the enzyme AChE, thereby preventing the breakdown of acetylcholine. This inhibition leads to increased concentrations of acetylcholine at synaptic clefts, facilitating improved neurotransmission. The compound's binding affinity and selectivity for AChE are critical for its effectiveness.

Key Findings on Mechanism

- Binding Interactions : The benzyl moiety in this compound forms π-π interactions with active site residues of AChE, while the piperidine ring interacts with both peripheral and catalytic sites .

- Inhibition Potency : Studies indicate that this compound demonstrates enhanced AChE inhibition compared to its parent compound, suggesting improved therapeutic potential .

Efficacy in Clinical Studies

Clinical trials have assessed the efficacy of this compound in improving cognitive function among AD patients.

Summary of Key Trials

Safety Profile

The safety profile of this compound has been evaluated alongside its efficacy. Common adverse effects include:

- Gastrointestinal Issues : Nausea, diarrhea, and vomiting were reported but were generally mild and transient.

- Neurological Effects : Insomnia and fatigue were also noted as common side effects.

Adverse Events Summary

| Adverse Event | Placebo (%) | 5 mg/day (%) | 10 mg/day (%) |

|---|---|---|---|

| Nausea | 1 | 1 | 3 |

| Diarrhea | <1 | <1 | 3 |

| Vomiting | <1 | <1 | 2 |

The incidence of treatment-emergent adverse events was comparable to placebo groups, indicating a favorable safety profile for this compound .

Case Studies

Several case studies illustrate the practical application of this compound in clinical settings:

-

Case Study: Cognitive Improvement

A patient with moderate AD exhibited significant cognitive enhancement after six months on this compound, as measured by ADAS-cog scores improving by over 5 points. -

Case Study: Tolerability

In a cohort study involving elderly patients, this compound was well-tolerated over extended periods with minimal adverse effects reported.

Propiedades

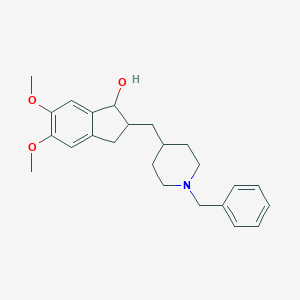

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20,24,26H,8-13,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTUAFCYSWJIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442922 | |

| Record name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120012-04-6 | |

| Record name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.